1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Catalog No.
S658587
CAS No.
M.F
C42H82NO8P
M. Wt
760.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Product Name

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1

InChI Key

RRVPPYNAZJRZFR-VYOBOKEXSA-N

SMILES

Array

Synonyms

1-oleoyl-2-palmitoyl lecithin, 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, 1-oleoyl-2-palmitoylphosphatidylcholine, 1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer, 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine, ETC-588

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

The exact mass of the compound 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) is a structurally asymmetric phospholipid featuring a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position. This specific arrangement is a major component of biological membranes and is fundamental to its use in preparing liposomes and model lipid bilayers for biophysical research. Unlike its symmetric-chain counterparts, POPC's mixed acyl chain composition results in intermediate membrane fluidity and packing properties at common experimental temperatures, making it a crucial tool for creating biomimetic systems, such as nanodiscs for membrane protein reconstitution.

Substituting 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (POPC) with symmetric-chain analogs like 1,2-dipalmitoyl-PC (DPPC) or 1,2-dioleoyl-PC (DOPC) fundamentally alters the resulting membrane's physical state and properties. The defined asymmetry of POPC creates a unique thermal profile, packing density, and mechanical flexibility that cannot be replicated by simply mixing symmetric lipids. For instance, DPPC forms a rigid gel-phase membrane at room and physiological temperatures, while DOPC forms a highly fluid, less-packed membrane. Even the positional isomer, 1-stearoyl-2-oleoyl-PC (SOPC), where the saturated and unsaturated chains are swapped, exhibits distinct structural and dynamic properties, leading to more disordered membranes and different interactions with other membrane components like cholesterol. This non-interchangeability is critical for experimental reproducibility and the functional relevance of model systems in drug delivery and membrane protein studies.

Precise Thermal Profile: Intermediate Phase Transition for Physiological Relevance

POPC exhibits a main gel-to-liquid crystalline phase transition temperature (Tm) of approximately -2 °C. This is critically different from its common symmetric-chain substitutes. The fully saturated DPPC has a Tm of ~41 °C, meaning it exists in a solid-like gel phase at room and physiological temperatures. In contrast, the di-unsaturated DOPC has a Tm of approximately -17 to -20 °C, ensuring it remains in a highly fluid state under the same conditions. The specific Tm of POPC ensures the formation of a fluid, biologically relevant membrane at standard experimental temperatures (e.g., 20-37 °C) without the extreme fluidity of DOPC or rigidity of DPPC.

Evidence DimensionMain Phase Transition Temperature (Tm)
Target Compound Data~ -2 °C
Comparator Or BaselineDPPC: ~41 °C; DOPC: ~ -17 to -20 °C
Quantified DifferencePOPC Tm is ~43 °C lower than DPPC and ~15-18 °C higher than DOPC.
ConditionsHydrated lipid bilayers, measured by techniques such as Differential Scanning Calorimetry (DSC).

This specific thermal profile is essential for creating model membranes that are in a fluid, physiologically representative state at standard laboratory and body temperatures, a requirement for many membrane protein and drug interaction studies.

Biomimetic Packing Density: Defined Area per Lipid vs. More Extreme Analogs

The area per lipid molecule is a key structural parameter that influences membrane permeability and protein interactions. For POPC in the fluid phase, this value is consistently reported to be around 64-68 Ų. This is significantly different from its symmetric-chain comparators. The di-unsaturated DOPC occupies a larger area of >67 Ų (often cited as ~72 Ų), indicating looser packing and higher fluidity. Conversely, the saturated DPPC is much more tightly packed, with an area of <63 Ų in its fluid phase (above 41°C) and a highly condensed ~47 Ų in its gel phase. POPC provides a packing density that is intermediate and often considered more representative of complex biological membranes.

Evidence DimensionArea per Lipid (Fluid Phase)
Target Compound Data~64.3 - 68.1 Ų
Comparator Or BaselineDOPC: >67 Ų (~72 Ų); DPPC (fluid): <63 Ų
Quantified DifferencePOPC is more condensed than DOPC but significantly less dense than DPPC.
ConditionsFully hydrated lipid bilayers in the liquid-crystalline (Lα) phase, determined by X-ray/neutron scattering or molecular dynamics simulations.

Selecting POPC allows for the creation of model membranes with a defined, biologically relevant packing density, which is crucial for reproducible permeability assays and studies on the insertion and function of membrane proteins.

Handling and Processability: Reduced Oxidative Liability Compared to Di-Unsaturated Lipids

The presence of a single C=C double bond in the oleoyl chain makes POPC susceptible to oxidation by agents like atmospheric ozone, a process that can alter membrane structure and integrity. However, this liability is significantly lower than that of di-unsaturated lipids like DOPC, which contains two oxidizable oleoyl chains. Studies comparing POPC and DOPC monolayers exposed to ozone show that while POPC is unstable, the degradation effects are observed over a shorter timescale for DOPC. In contrast, fully saturated lipids like DPPC are inert to this mode of oxidation. Procuring POPC offers a practical compromise, providing necessary membrane fluidity while minimizing the rapid degradation and handling complexities associated with polyunsaturated or di-unsaturated lipids.

Evidence DimensionSusceptibility to Oxidative Degradation
Target Compound DataSusceptible to oxidation at one sn-2 oleoyl chain.
Comparator Or BaselineDOPC: Susceptible at two oleoyl chains; DPPC: Not susceptible to ozone-mediated C=C oxidation.
Quantified DifferencePOPC has half the number of primary oxidation sites per molecule compared to DOPC, offering greater stability under ambient conditions.
ConditionsExposure of lipid monolayers or bilayers to atmospheric ozone or other reactive oxygen species.

For applications requiring long-term experiments or formulation stability, POPC's reduced susceptibility to oxidation compared to DOPC simplifies handling and storage, leading to more reproducible results without sacrificing essential fluid-phase properties.

Formation of Biomimetic Membranes for Membrane Protein Studies

POPC is a preferred choice for reconstituting membrane proteins into model bilayers, such as nanodiscs or liposomes. Its fluid-phase nature at typical lab temperatures (4 °C to 37 °C) facilitates the proper folding and insertion of proteins, a process that is hindered by the gel-phase of DPPC. Its packing density is more representative of a native cell membrane than the more loosely packed DOPC, providing a more physiologically relevant environment for functional and structural assays.

Drug Delivery Vehicle Formulation and Permeability Assays

In liposomal drug delivery, POPC provides a crucial balance between vesicle stability and payload release. Liposomes made from POPC are less rigid and require less extreme processing conditions than those made from high-Tm lipids like DPPC. They also offer greater stability and lower passive leakage compared to highly fluid DOPC-based systems, while their defined packing density is ideal for standardized in-vitro permeability models like the parallel artificial membrane permeability assay (PAMPA).

Biophysical Studies of Lipid Rafts and Membrane Domains

POPC serves as the representative 'liquid-disordered' phase component in ternary mixtures with a saturated lipid (like DPPC) and cholesterol to study lipid raft formation. Its intermediate properties and well-characterized phase behavior allow for systematic investigation of domain separation and the influence of cholesterol. Using POPC instead of DOPC in these models provides a different baseline of acyl chain order and packing, allowing researchers to probe the specific effects of monounsaturation on domain properties.

Physical Description

Solid

XLogP3

13.6

Hydrogen Bond Acceptor Count

8

Exact Mass

759.57780557 Da

Monoisotopic Mass

759.57780557 Da

Heavy Atom Count

52

Wikipedia

1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
Buter et al. Mycobacterium tuberculosis releases an antacid that remodels phagosomes. Nature Chemical Biology, doi: 10.1038/s41589-019-0336-0, published online 19 August 2019

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